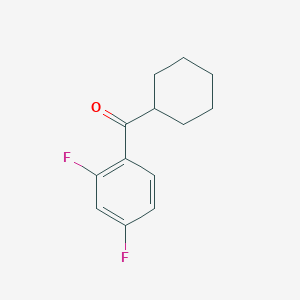

Cyclohexyl 2,4-difluorophenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYJFIBXMBVVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642611 | |

| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-54-5 | |

| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways

General Principles of Ketone Reactivity

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. The reactivity of ketones is largely dictated by the electronic and steric environment of the carbonyl group.

Electrophilicity of the Carbonyl Carbon and Nucleophilic Addition

The carbon-oxygen double bond in the carbonyl group is polarized due to the higher electronegativity of oxygen compared to carbon. wikipedia.orgkhanacademy.org This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon atom electrophilic. khanacademy.orgcsbsju.edu Consequently, the carbonyl carbon is susceptible to attack by nucleophiles. jove.comquora.com This fundamental reaction is known as nucleophilic addition. masterorganicchemistry.comstudymind.co.uk

The general mechanism for nucleophilic addition to a ketone involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the breaking of the C=O π bond. The electrons from the π bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. jove.commasterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a suitable acid source (like water or a dilute acid added during workup) to yield a neutral alcohol product. jove.commasterorganicchemistry.com

The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl group increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and thus increasing the reaction rate. masterorganicchemistry.com Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. masterorganicchemistry.com Steric hindrance around the carbonyl group can also impede the approach of the nucleophile, thereby reducing the reaction rate. csbsju.edu Aldehydes are generally more reactive than ketones in nucleophilic addition reactions because they are less sterically hindered and have only one electron-donating alkyl group compared to the two in ketones. libretexts.org

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Electron-withdrawing groups | Increase | Enhances electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Electron-donating groups | Decrease | Reduces electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Steric hindrance | Decrease | Impedes the approach of the nucleophile. csbsju.edu |

Keto-Enol Tautomerism and Enolate Formation

Ketones that have at least one hydrogen atom on the α-carbon (the carbon atom adjacent to the carbonyl group) can exist in equilibrium with their corresponding enol tautomer. libretexts.orgoregonstate.edu Tautomers are constitutional isomers that rapidly interconvert. libretexts.org The keto form contains a C=O double bond, while the enol form contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org This equilibrium is known as keto-enol tautomerism. libretexts.orgyoutube.com

Under most conditions, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.orgoregonstate.edu However, the enol form, though present in small amounts, is a crucial intermediate in many reactions of ketones. libretexts.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. oregonstate.eduyoutube.com

Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen is protonated, forming an oxonium ion. A base (such as water) then removes a proton from the α-carbon, resulting in the formation of the enol. libretexts.org

Base-Catalyzed Tautomerization: In the presence of a base, a proton is removed from the α-carbon to form a resonance-stabilized anion known as an enolate. libretexts.orgyoutube.com Protonation of the enolate on the oxygen atom yields the enol. youtube.com

Enolates are powerful nucleophiles due to the negative charge on the oxygen, which can be delocalized to the α-carbon. libretexts.org This nucleophilic character of the α-carbon allows ketones to undergo a variety of reactions at this position, including alkylation and condensation reactions. scribd.com For enolate anions to be useful in synthesis, they need to be generated in high concentrations using a strong base in a non-hydroxylic solvent to avoid competing reactions. libretexts.org

Mechanisms of Fluorination Reactions

Fluorination reactions involve the introduction of a fluorine atom into a molecule. The mechanisms of these reactions can vary significantly depending on the fluorinating agent and the substrate.

Radical Generation and Addition in Electrochemical Fluorination

Electrochemical fluorination (ECF) is a method for introducing fluorine atoms into organic molecules using an electric current. numberanalytics.comrsc.org This technique can proceed through a radical mechanism. numberanalytics.com In a typical electrochemical radical fluorination, a fluorine radical is generated, which then reacts with the substrate. numberanalytics.com

One proposed mechanism for electrochemical C-H fluorination involves a radical chain process. nih.gov Initially, a small number of carbon-centered radicals are generated through anodic oxidation. These radicals are then fluorinated by a fluorine source, such as Selectfluor, which can act as a mediator. nih.gov The resulting species can then abstract a hydrogen atom from the substrate, propagating the radical chain. nih.gov Electrochemical methods offer a way to generate these reactive radical species under controlled conditions. acs.org

Fluorine Transfer Reagents in Direct Fluorination

Direct fluorination can be achieved using electrophilic fluorinating agents, which act as a source of "F+". wikipedia.orglew.ro These reagents are generally safer and more selective than using elemental fluorine. mdpi.comnih.gov Common electrophilic N-F fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. mdpi.compharmtech.com

The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In an electrophilic fluorination reaction, the fluorinating agent transfers a fluorine atom to a nucleophilic center on the substrate. numberanalytics.com For ketones, this can occur at the α-position via the enol or enolate intermediate. The enol or enolate acts as the nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent.

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Crystalline, air-stable, and compatible with various catalytic systems. mdpi.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Potent yet controllable source of electrophilic fluorine, suitable for late-stage functionalization. mdpi.com |

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building more complex molecular skeletons. alevelchemistry.co.uk Ketones are versatile substrates for such reactions, primarily through the reactivity of their enolate forms. researchgate.net

The enolate anion, generated by deprotonation of the α-carbon of a ketone, is a powerful carbon nucleophile. scribd.comalevelchemistry.co.uk This nucleophilicity allows it to react with various electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. A classic example is the alkylation of enolates, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new C-C bond. scribd.com

Another important class of carbon-carbon bond forming reactions involving ketones is the aldol (B89426) reaction. alevelchemistry.co.uk In this reaction, an enol or enolate of one ketone molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of another ketone molecule. alevelchemistry.co.uk This results in the formation of a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. alevelchemistry.co.uk

Transition metal-catalyzed reactions have also emerged as a powerful tool for C-C bond activation and formation involving ketones. researchgate.net These methods can proceed through various mechanisms, including oxidative addition of the C-C bond to the metal center. researchgate.net

| Reaction | Key Reactants | Bond Formed | Mechanism Highlight |

|---|---|---|---|

| Enolate Alkylation | Ketone (as enolate), Alkyl halide | α-C — Alkyl group | Nucleophilic attack of the enolate on the alkyl halide (SN2). scribd.com |

| Aldol Reaction | Two molecules of a ketone (or aldehyde) | β-C — α-C | Nucleophilic addition of an enolate to a carbonyl group. alevelchemistry.co.uk |

Aldol Reactions and Condensations involving Ketones

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orglibretexts.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol. wikipedia.orgsrmist.edu.in This reaction requires that at least one of the reacting carbonyl compounds possesses an α-hydrogen. libretexts.orgncert.nic.in

The general mechanism for a base-catalyzed aldol reaction proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ketone molecule. ncert.nic.in This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., water or alcohol) to yield the β-hydroxy ketone (aldol).

Under certain conditions, particularly with heating, the aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.com This subsequent step is known as an aldol condensation. wikipedia.org The dehydration is facilitated by the acidity of the α-hydrogen and results in a conjugated system, which provides additional stability. libretexts.org

Crossed Aldol Reactions: When the aldol condensation occurs between two different carbonyl compounds, it is termed a crossed or mixed aldol reaction. libretexts.orgwikipedia.org To avoid a complex mixture of products, these reactions are most effective when one of the carbonyl compounds has no α-hydrogens and can therefore only act as the electrophile. wikipedia.org In a reaction between an aldehyde and a ketone, the ketone typically serves as the nucleophile. wikipedia.org

Radical Intermediates in Decarboxylative Arylation

Decarboxylative arylation is a modern synthetic method for the formation of carbon-carbon bonds, often involving radical intermediates. nih.govthieme-connect.com This approach allows for the coupling of carboxylic acids with aryl partners. While not a direct reaction of Cyclohexyl 2,4-difluorophenyl ketone itself, understanding this mechanism is relevant to its synthesis, particularly in forming the bond between the cyclohexyl and carbonyl moieties, or the aryl and carbonyl moieties.

A common strategy involves the synergistic use of visible-light-mediated photoredox catalysis and nickel catalysis. nih.govresearchgate.net The general mechanism for the decarboxylative arylation of an α-oxo acid to form a ketone proceeds as follows:

Formation of a Radical Intermediate: An α-oxo acid can be converted into an acyl radical through a single-electron transfer (SET) process, leading to the extrusion of CO2. nih.govthieme-connect.com

Catalytic Cycle: A low-valent nickel catalyst can undergo oxidative addition with an aryl halide. The resulting Ni(II) complex can then interact with the acyl radical. nih.gov

Reductive Elimination: The final step involves reductive elimination from the nickel complex to form the desired ketone and regenerate the active nickel catalyst. nih.gov

This method provides a mild and efficient pathway to unsymmetrical ketones. researchgate.net The use of dual nickel/photoredox catalysis has become a powerful tool for forging C(sp³)–C(sp²) bonds under gentle reaction conditions. researchgate.net

Rearrangement Reactions Involving Ketones

Ketones can undergo a variety of rearrangement reactions, often under acidic or oxidative conditions, leading to the formation of new structural motifs.

Baeyer–Villiger Oxidation Mechanism and Alkyl Migration

The Baeyer–Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts ketones into esters. organic-chemistry.orgpw.live This reaction is typically carried out using peroxyacids (such as m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.org For a cyclic ketone, the product is a lactone. pw.liveadichemistry.com

The mechanism involves the following steps:

Protonation and Nucleophilic Attack: The carbonyl oxygen of the ketone is protonated by the peroxyacid, enhancing the electrophilicity of the carbonyl carbon. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Migration: In a concerted step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, while the carboxylate anion departs. pw.livewikipedia.org This migration step is the rate-determining step of the reaction. wikipedia.org

Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product.

The regioselectivity of the Baeyer–Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.orgadichemistry.com The general order of migratory aptitude is:

tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl organic-chemistry.orgadichemistry.com

For Cyclohexyl 2,4-difluorophenyl ketone, the cyclohexyl group has a higher migratory aptitude than the 2,4-difluorophenyl group. Therefore, oxidation would be expected to yield cyclohexyl 2,4-difluorobenzoate.

Pinacol Rearrangement (General Context)

The Pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde. vedantu.compw.live The reaction was first described by Wilhelm Rudolph Fittig in 1860. wikipedia.orgbyjus.com

The mechanism proceeds through the following steps:

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the 1,2-diol is protonated by an acid catalyst. wikipedia.orgmasterorganicchemistry.com

Loss of Water to Form a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. vedantu.combyjus.com If the diol is asymmetrical, the hydroxyl group that forms the more stable carbocation will preferentially leave. wikipedia.org

1,2-Migration: An alkyl or aryl group from the adjacent carbon migrates to the carbocation center. wikipedia.orgmasterorganicchemistry.com The driving force for this rearrangement is the formation of a more stable resonance-stabilized oxonium ion. wikipedia.org

Deprotonation: Deprotonation of the oxonium ion yields the final carbonyl compound.

The migratory aptitude of the shifting group generally follows the order: aryl > hydride > alkyl. pw.live

Dakin Reaction (General Context)

The Dakin reaction is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orghooghlywomenscollege.ac.in Discovered by Henry Drysdale Dakin in 1909, this reaction is mechanistically related to the Baeyer–Villiger oxidation. wikipedia.orgalfa-chemistry.comjk-sci.com

The mechanism involves:

Nucleophilic Addition: A hydroperoxide ion, formed from the reaction of hydrogen peroxide and the base, adds to the carbonyl carbon of the aldehyde or ketone. wikipedia.orghooghlywomenscollege.ac.in

Migration: This is followed by the migration of the aryl group to the adjacent oxygen atom, with the simultaneous elimination of a hydroxide (B78521) ion. This step is analogous to the migration in the Baeyer-Villiger oxidation. wikipedia.orghooghlywomenscollege.ac.in

Hydrolysis: The resulting phenyl ester is then hydrolyzed under the basic reaction conditions to yield a phenoxide and a carboxylate. wikipedia.org

The reaction is favored by the presence of electron-donating groups, such as hydroxyl or amino groups, at the ortho or para position relative to the carbonyl group. jk-sci.comorganic-chemistry.org

Reduction Mechanisms of Ketones

The carbonyl group of a ketone is susceptible to reduction, which can lead to the formation of a secondary alcohol or a methylene (B1212753) group.

The reduction of a ketone to a secondary alcohol can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. ncert.nic.inopenstax.org These reagents act as a source of hydride ions (H⁻). libretexts.orglibretexts.org

The general mechanism for hydride reduction is as follows:

Nucleophilic Attack by Hydride: The hydride ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like water or alcohol) or by the addition of a dilute acid in a separate workup step to give the final alcohol product. openstax.orglibretexts.org

Ketones are reduced to secondary alcohols. openstax.orglibretexts.org For example, the reduction of Cyclohexyl 2,4-difluorophenyl ketone would yield cyclohexyl(2,4-difluorophenyl)methanol.

LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of carbonyl compounds, including carboxylic acids and esters. openstax.orgwikipedia.org NaBH₄ is a milder reagent and is often preferred for the selective reduction of aldehydes and ketones due to its greater functional group tolerance and safer handling. openstax.orgwikipedia.org

Hydrosilylation

Hydrosilylation is a versatile chemical process that involves the addition of a hydrosilane (H-SiR₃) across an unsaturated bond, such as the carbonyl group of a ketone. mdpi.com This reaction effectively reduces the ketone to the corresponding silyl (B83357) ether, which can then be hydrolyzed to yield an alcohol. The mechanism of ketone hydrosilylation is highly dependent on the catalyst employed, which is typically a transition metal complex.

Several mechanistic pathways have been proposed. For instance, with certain rhenium catalysts, the mechanism may involve the initial coordination of the silane (B1218182) to the metal center, followed by displacement of a ligand by the ketone. mdpi.com A subsequent hydride transfer from the silicon to the carbonyl carbon results in a silyl-oxy complex, which then releases the silyl ether product. mdpi.com

Another proposed pathway, particularly for some iron catalysts, involves a rate-determining step where an iron alkoxide complex undergoes σ-bond metathesis with the silane to form an iron hydride complex. acs.org The ketone then coordinates to this hydride complex and inserts into the Fe-H bond, regenerating the alkoxide and completing the catalytic cycle. acs.org More recently, radical-based mechanisms have been suggested for certain first-row transition metal catalysts, such as cobalt/zirconium systems. acs.orgfigshare.com In these cases, the reaction may be initiated by the transfer of an electron from the metal center to the coordinated ketone, forming a ketyl radical intermediate, which then participates in a hydrogen atom transfer from the silane. acs.org

Table 1: Proposed Mechanistic Steps in Ketone Hydrosilylation

| Catalyst System | Key Mechanistic Feature | Intermediate Species | Reference |

|---|---|---|---|

| Rhenium-based | η²–silane complex formation | Metal-silane complex, silyl-oxy complex | mdpi.com |

| Iron-based | σ-bond metathesis | Metal alkoxide, metal hydride | acs.org |

Wolff-Kishner Reduction (General Context)

The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl functionality in an aldehyde or ketone directly into a methylene group (CH₂). organicchemistrytutor.comorganic-chemistry.org This deoxygenation reaction is a powerful tool in synthesis, particularly when a carbonyl group is used for activation in a previous step and then needs to be removed. wikipedia.org The reaction is conducted under strongly basic conditions at high temperatures. masterorganicchemistry.comnrochemistry.com

The mechanism proceeds in two main phases. organicchemistrytutor.com

Hydrazone Formation : The ketone first reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. wikipedia.orgbyjus.com This is a condensation reaction where a molecule of water is eliminated.

Reduction and Nitrogen Elimination : In the presence of a strong base (like potassium hydroxide) and high heat, the hydrazone is deprotonated at the terminal nitrogen. wikipedia.orgmasterorganicchemistry.combyjus.com A series of proton transfers and rearrangements leads to the formation of a diimide anion. wikipedia.orgbyjus.com The driving force of the reaction is the collapse of this intermediate, which releases molecular nitrogen (N₂), an extremely stable molecule. organicchemistrytutor.com This step is effectively irreversible. organicchemistrytutor.com The resulting carbanion is then rapidly protonated by the solvent (often a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. organicchemistrytutor.combyjus.com

Because it uses strongly basic conditions, the Wolff-Kishner reduction is complementary to the Clemmensen reduction, which is performed in strong acid. orgoreview.comchem-station.com It is therefore suitable for substrates that are sensitive to acid but stable in base. libretexts.org

Clemmensen Reduction (General Context)

The Clemmensen reduction provides an alternative method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orgbyjus.com This reaction is characterized by its use of zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, meaning it is carried out under strongly acidic conditions. libretexts.organnamalaiuniversity.ac.in It is particularly effective for reducing aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. libretexts.orgwikipedia.organnamalaiuniversity.ac.in

Despite being discovered over a century ago, the precise mechanism of the Clemmensen reduction remains obscure. libretexts.orgwikipedia.org This is largely due to the heterogeneous nature of the reaction, which occurs on the surface of the zinc metal, making mechanistic studies difficult. libretexts.orgwikipedia.org However, it is widely accepted that the corresponding alcohol is not an intermediate, as subjecting alcohols to the same reaction conditions generally does not yield the alkane product. libretexts.orgbyjus.com

Two main mechanistic pathways have been proposed:

Carbanionic Mechanism : This proposal suggests that zinc directly attacks the protonated carbonyl carbon, leading to organozinc intermediates that are eventually protonated to form the alkane. orgoreview.combyjus.com

Carbenoid Mechanism : This pathway involves a radical process on the surface of the zinc, potentially forming zinc carbenoid species. wikipedia.orgbyjus.com

The choice between the Clemmensen and Wolff-Kishner reductions depends on the functional group tolerance of the substrate. masterorganicchemistry.com Molecules with acid-sensitive groups should be reduced using the Wolff-Kishner method, while those with base-sensitive groups are better suited for the Clemmensen reduction. orgoreview.com

Biocatalytic Asymmetric Reduction Processes

Biocatalytic asymmetric reduction offers a highly selective and environmentally favorable method for converting prochiral ketones into valuable chiral alcohols. nih.govmdpi.com This transformation is achieved using biocatalysts, which can be either isolated enzymes or whole microbial cells (such as bacteria, yeast, or plant cells). researchgate.nettandfonline.com

The key enzymes responsible for this reaction are typically alcohol dehydrogenases (ADHs) or carbonyl reductases (CREDs), which exhibit high levels of chemo-, regio-, and enantioselectivity. researchgate.netalmacgroup.com These enzymes utilize a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as the source of the hydride that reduces the ketone's carbonyl group.

When using whole cells, the process is often more cost-effective as it bypasses the need for enzyme purification and provides an environment where the necessary cofactors are regenerated in situ by the cell's own metabolic machinery. mdpi.comtandfonline.com A co-substrate, such as glucose or glycerol, is often added to the reaction medium to fuel this cofactor regeneration cycle. mdpi.com The primary advantages of biocatalytic reduction include:

Extremely high enantioselectivity, often yielding products with high enantiomeric excess (e.e.). nih.govmdpi.com

Mild reaction conditions, typically operating at or near room temperature and neutral pH. almacgroup.com

High specificity, reducing the target carbonyl group without affecting other functional groups in the molecule. researchgate.net

These processes are widely applied in the pharmaceutical industry for the synthesis of single-enantiomer chiral alcohols, which are crucial building blocks for many active pharmaceutical ingredients. nih.govalmacgroup.com

Table 2: Comparison of Ketone Reduction Methods

| Method | Reagents/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Wolff-Kishner | N₂H₄, KOH, heat | Strongly basic | Deoxygenation to alkane; suitable for acid-sensitive substrates | wikipedia.orgmasterorganicchemistry.com |

| Clemmensen | Zn(Hg), HCl | Strongly acidic | Deoxygenation to alkane; suitable for base-sensitive substrates | libretexts.orgwikipedia.org |

Elimination Reactions from Cyclic Ketone Derivatives

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a new pi bond. wikipedia.org For derivatives of cyclic ketones, such as the corresponding alcohols or alkyl halides, these reactions can be used to introduce unsaturation.

E1 Elimination Pathways

The E1 (Elimination, unimolecular) reaction is a two-step mechanism for elimination. wikipedia.orgbyjus.com It is analogous to the Sₙ1 reaction and shares a common first step. wikipedia.org

Formation of a Carbocation : The reaction begins with the slow, rate-determining step where the leaving group departs, taking its bonding electrons and forming a carbocation intermediate. byjus.comlibretexts.orgmasterorganicchemistry.com This step is unimolecular, meaning its rate depends only on the concentration of the substrate. wikipedia.orgnumberanalytics.com

Deprotonation : In the second, fast step, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.org The electrons from the C-H bond then move to form a new pi bond between the two carbon atoms, neutralizing the positive charge and forming an alkene. libretexts.org

E1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary or resonance-stabilized) and are typically carried out in the presence of a weak base and at elevated temperatures. wikipedia.orglibretexts.org For a derivative of cyclohexyl 2,4-difluorophenyl ketone, such as the tertiary alcohol formed by Grignard addition, acid-catalyzed dehydration would proceed via an E1 mechanism. Protonation of the hydroxyl group would convert it into a good leaving group (water), which would depart to form a stable tertiary carbocation, followed by deprotonation to yield an alkene. youtube.com

γ-Elimination and Three-Membered Ring Formation

While β-elimination (where groups are lost from adjacent atoms) is the most common type of elimination, other pathways exist. curlyarrows.com In a γ-elimination, two substituents are removed from atoms that are separated by a third atom (in a 1,3-relationship). curlyarrows.com This process does not form a double bond but instead results in the formation of a three-membered ring. curlyarrows.comschoolbag.info

The mechanism involves the removal of a proton from the γ-carbon by a base to form a carbanion. This is followed by an internal, intramolecular Sₙ2-type displacement where the carbanion attacks the α-carbon, expelling the leaving group and closing the ring. This pathway is less common than β-elimination and requires a specific molecular arrangement where the acidic proton and the leaving group are positioned correctly for cyclization. Natural product biosynthesis includes enzymatic pathways that can construct three-membered rings like epoxides, aziridines, and cyclopropanes, which are valued for their unique biological activities stemming from their high ring strain. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Cyclohexyl 2,4-difluorophenyl ketone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment of each atom can be constructed.

The ¹H NMR spectrum of Cyclohexyl 2,4-difluorophenyl ketone is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the 2,4-difluorophenyl group. The cyclohexyl protons typically appear as a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.2 and 3.5 ppm. The proton attached to the carbon adjacent to the carbonyl group (the α-proton) is the most deshielded of the cyclohexyl protons and is expected to resonate at the lower field end of this range, around δ 3.0-3.5 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring will produce a complex pattern of overlapping signals between approximately δ 1.2 and 1.9 ppm. oregonstate.edumnstate.edu

The aromatic protons of the 2,4-difluorophenyl ring will appear further downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group and fluorine atoms. These protons are expected to be observed in the range of δ 6.9 to 7.8 ppm. The fluorine substituents will cause splitting of the adjacent proton signals, resulting in complex coupling patterns (doublets of doublets or triplets of doublets), which are characteristic of substituted benzene (B151609) rings. reddit.comucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexyl 2,4-difluorophenyl ketone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl-H (α to C=O) | 3.0 - 3.5 | Multiplet |

| Cyclohexyl-H (other) | 1.2 - 1.9 | Multiplets |

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of Cyclohexyl 2,4-difluorophenyl ketone. The carbonyl carbon is the most deshielded and will appear at a characteristic downfield chemical shift, typically in the range of δ 195-210 ppm. libretexts.orgoregonstate.educompoundchem.com The carbons of the 2,4-difluorophenyl ring will resonate in the aromatic region, between δ 110 and 165 ppm. The carbon atoms directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), and their signals will be split into doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. researchgate.nethw.ac.uk

The carbons of the cyclohexyl ring will appear in the upfield aliphatic region. The carbon alpha to the carbonyl group is the most deshielded of the cyclohexyl carbons and is expected to have a chemical shift in the range of δ 40-50 ppm. The other methylene carbons of the cyclohexyl ring will resonate between δ 25 and 35 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexyl 2,4-difluorophenyl ketone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 210 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic C-H | 110 - 135 |

| Cyclohexyl C (α to C=O) | 40 - 50 |

Gauge-Including Atomic Orbital (GIAO) calculations are a powerful theoretical method used to predict NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov This quantum mechanical approach calculates the magnetic shielding tensors for each nucleus in a molecule, from which the chemical shifts can be derived. For Cyclohexyl 2,4-difluorophenyl ketone, GIAO calculations would be particularly valuable for assigning the complex signals in both the ¹H and ¹³C NMR spectra, especially for the fluorinated aromatic ring where the fluorine atoms induce significant changes in the electronic environment. worktribe.comresearchgate.net

The calculations would be performed using density functional theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost for predicting NMR parameters of organic molecules, including those containing fluorine. nih.gov The predicted chemical shifts from GIAO calculations would aid in the definitive assignment of the experimental spectrum and provide a deeper understanding of the electronic structure of the molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Cyclohexyl 2,4-difluorophenyl ketone is expected to show several characteristic absorption bands.

The most prominent feature will be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1680-1700 cm⁻¹ for aromatic ketones. nih.govacs.orglibretexts.org The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ketone. The spectrum will also display C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl ring at approximately 2850-2950 cm⁻¹ and for the sp²-hybridized carbons of the aromatic ring just above 3000 cm⁻¹.

Furthermore, characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear as a series of absorptions in the 1450-1600 cm⁻¹ region. nih.gov

Table 3: Predicted FT-IR Absorption Bands for Cyclohexyl 2,4-difluorophenyl ketone

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aryl Ketone) | 1680 - 1700 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Cyclohexyl 2,4-difluorophenyl ketone is expected to exhibit absorption bands characteristic of aromatic ketones. mdpi.comscialert.net

Two main electronic transitions are anticipated. The first is a π → π* transition associated with the aromatic system, which typically occurs at a shorter wavelength with high molar absorptivity. For substituted benzophenones, this absorption is often observed around 250 nm. mdpi.comresearchgate.net The second is an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen. This transition is formally forbidden and therefore appears as a weaker absorption band at a longer wavelength, typically in the range of 330-350 nm for benzophenone (B1666685) derivatives. mdpi.comnih.gov The presence of the fluorine substituents on the phenyl ring may cause a slight shift in the position and intensity of these absorption maxima. scialert.net

Table 4: Predicted UV-Vis Absorption Maxima for Cyclohexyl 2,4-difluorophenyl ketone

| Electronic Transition | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~250 | High |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For Cyclohexyl 2,4-difluorophenyl ketone, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion is expected to follow pathways characteristic of ketones. A common fragmentation process is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. pressbooks.publibretexts.orgmiamioh.edu This can lead to the formation of a cyclohexyl radical and a 2,4-difluorobenzoyl cation, or a 2,4-difluorophenyl radical and a cyclohexylcarbonyl cation. The 2,4-difluorobenzoyl cation is expected to be a prominent peak due to its resonance stabilization.

Another potential fragmentation pathway is the loss of the cyclohexyl ring as a neutral molecule (cyclohexene) through a McLafferty-type rearrangement if a gamma-hydrogen is available on the cyclohexyl ring. youtube.com Further fragmentation of the initial ions will lead to a series of smaller charged fragments that create a unique mass spectrum for the compound. researchgate.net

Table 5: Predicted Key Mass Spectral Fragments for Cyclohexyl 2,4-difluorophenyl ketone

| Fragment Ion | Predicted m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 224.1 | Molecular Ion |

| [M - C₆H₁₁]⁺ | 141.0 | 2,4-Difluorobenzoyl cation |

| [M - C₇H₂F₂O]⁺ | 83.1 | Cyclohexyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of Cyclohexyl 2,4-difluorophenyl ketone, GC-MS serves to separate the compound from any impurities or reaction byproducts and to provide information on its molecular weight and fragmentation pattern.

The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. As a ketone with a moderate molecular weight, Cyclohexyl 2,4-difluorophenyl ketone is expected to be sufficiently volatile and thermally stable for GC analysis. The retention time (RT) is a characteristic property under specific chromatographic conditions.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. This fragmentation pattern acts as a molecular fingerprint, aiding in structural confirmation. For Cyclohexyl 2,4-difluorophenyl ketone, key fragmentation would involve alpha-cleavage adjacent to the carbonyl group.

Table 1: Expected GC-MS Data for Cyclohexyl 2,4-difluorophenyl ketone

| Parameter | Description | Expected Information |

|---|---|---|

| Retention Time (RT) | The time taken for the compound to pass through the GC column. | A specific, reproducible peak corresponding to the analyte. |

| Molecular Ion (M⁺) | The peak representing the intact molecule after ionization. | An m/z peak corresponding to the molecular weight of the compound (224.25 g/mol ). |

| Key Fragment 1 | Result of alpha-cleavage, loss of the cyclohexyl radical. | A prominent peak for the 2,4-difluorobenzoyl cation at m/z 141. |

| Key Fragment 2 | Result of alpha-cleavage, loss of the 2,4-difluorobenzoyl radical. | A prominent peak for the cyclohexyl cation at m/z 83. |

This technique is crucial for assessing the purity of a sample and for identifying volatile impurities in a reaction mixture. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. longdom.org

In an LC-MS analysis of Cyclohexyl 2,4-difluorophenyl ketone, the compound would first be separated on a reversed-phase HPLC column. The mobile phase composition would be optimized to achieve good peak shape and resolution.

After elution from the HPLC column, the analyte enters the mass spectrometer source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. chemrxiv.org This provides clear molecular weight information.

Table 2: Expected LC-MS Data for Cyclohexyl 2,4-difluorophenyl ketone

| Parameter | Description | Expected Ion (m/z) |

|---|---|---|

| Protonated Molecule | The molecule with an added proton, typically observed in positive ESI mode. | [M+H]⁺ at m/z 225.1 |

| Sodium Adduct | The molecule with an associated sodium ion, common in ESI. | [M+Na]⁺ at m/z 247.1 |

| Potassium Adduct | The molecule with an associated potassium ion. | [M+K]⁺ at m/z 263.1 |

LC-MS is invaluable for analyzing complex mixtures and for quantifying the compound in various matrices.

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, serving as a powerful tool for confirming its identity. bioanalysis-zone.comnih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. pensoft.net

For Cyclohexyl 2,4-difluorophenyl ketone (C₁₃H₁₄F₂O), HRMS can verify the exact mass of the molecular ion or its protonated form, confirming the elemental composition and adding a high degree of confidence to the structural assignment.

Table 3: Calculated HRMS Data for Cyclohexyl 2,4-difluorophenyl ketone

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₁₃H₁₄F₂O | [M]⁺ | 224.1013 |

| C₁₃H₁₅F₂O | [M+H]⁺ | 225.1090 |

| C₁₃H₁₄F₂NaO | [M+Na]⁺ | 247.0910 |

The experimentally measured mass must match the calculated theoretical mass within a narrow tolerance (e.g., ±5 ppm) to confirm the elemental formula. lcms.cz

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.govchemrxiv.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. memphis.edu The resulting fragmentation pattern is highly characteristic and can be used for structural elucidation and library matching.

For Cyclohexyl 2,4-difluorophenyl ketone, the EI-MS spectrum is predicted to show a molecular ion peak at m/z 224, followed by a series of fragment ions. The primary fragmentation pathways for ketones are alpha-cleavages on either side of the carbonyl group. chromatographyonline.com

Table 4: Predicted Major Fragments in EI-MS of Cyclohexyl 2,4-difluorophenyl ketone

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₃H₁₄F₂O]⁺ | Molecular Ion |

| 141 | [C₇H₄F₂O]⁺ | α-cleavage: Loss of cyclohexyl radical (•C₆H₁₁) |

| 83 | [C₆H₁₁]⁺ | α-cleavage: Loss of 2,4-difluorobenzoyl radical (•C₇H₄F₂O) |

The relative intensities of these fragments provide structural information about the stability of the ions and the corresponding radicals.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for Carbonyl Compounds

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a soft chemical ionization technique used for the real-time monitoring of volatile organic compounds (VOCs). researchgate.netcopernicus.org It is particularly well-suited for detecting carbonyl compounds like ketones. mdpi.com The technique uses H₃O⁺ ions to ionize target molecules (M) via a proton transfer reaction, provided the proton affinity of M is higher than that of water. nih.gov

M + H₃O⁺ → MH⁺ + H₂O

This soft ionization method typically produces only the protonated molecular ion (MH⁺), simplifying the mass spectrum and allowing for clear identification and quantification of the target compound in the gas phase with a very low limit of detection. researchgate.net For Cyclohexyl 2,4-difluorophenyl ketone, PTR-MS would be expected to produce a strong signal at m/z 225, corresponding to the protonated molecule. This technique is especially useful in applications like atmospheric chemistry or breath analysis where real-time detection is critical.

X-ray Crystallography (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net If a suitable single crystal of Cyclohexyl 2,4-difluorophenyl ketone can be grown, SC-XRD analysis can provide precise information on bond lengths, bond angles, and torsion angles. nih.gov

Furthermore, this technique reveals the packing of molecules within the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is critical for understanding the solid-state properties of the material. The analysis results in a set of crystallographic data that defines the unit cell and the atomic coordinates within it.

Table 5: Crystallographic Parameters Determined by SC-XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The exact distances and angles between bonded atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. The choice of technique depends on the properties of the analyte and the goals of the analysis.

For Cyclohexyl 2,4-difluorophenyl ketone, several chromatographic methods are applicable:

Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. rit.edu A spot of the compound on a silica (B1680970) gel plate would be developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), and its retention factor (Rf) would be calculated.

Gas Chromatography (GC): As detailed in section 4.4.1, GC is ideal for the separation and quantification of volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC): As discussed in section 4.4.2, HPLC is a versatile technique for separating compounds based on their polarity. For Cyclohexyl 2,4-difluorophenyl ketone, reversed-phase HPLC would likely be used, where the compound's retention would be controlled by the polarity of the mobile phase.

Table 6: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Primary Use | Key Parameter |

|---|---|---|---|

| TLC | Adsorption/Partition on a planar surface | Reaction monitoring, purity check | Retention Factor (Rf) |

| GC | Partition between a mobile gas and a stationary liquid/solid | Separation of volatile compounds, quantification | Retention Time (RT) |

| HPLC | Partition between a mobile liquid and a stationary solid | Separation of a wide range of compounds, purification, quantification | Retention Time (RT) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of compounds in a mixture. For ketones such as Cyclohexyl 2,4-difluorophenyl ketone, which may not possess a strong chromophore for ultraviolet (UV) detection, a pre-column derivatization step is commonly implemented. google.comfishersci.com This involves reacting the ketone with a derivatizing agent to create a product that is easily detectable.

A widely recognized method for the analysis of ketones and aldehydes is derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). fishersci.comsjpas.com This reagent reacts with the carbonyl group of the ketone in an acidic medium to form a 2,4-dinitrophenylhydrazone (DNPH) derivative. google.comfishersci.com These derivatives are highly colored and exhibit strong absorbance in the UV-visible spectrum, typically around 365 nm, allowing for sensitive and selective detection. chromatographyonline.comresearchgate.net

The resulting DNPH derivative of Cyclohexyl 2,4-difluorophenyl ketone can be effectively separated using a reversed-phase HPLC system. A C18 column is commonly employed for the separation of these derivatives, utilizing a mobile phase gradient of acetonitrile (B52724) and water to elute the compounds. researchgate.netscioninstruments.com This methodology is simple, rapid, and provides good reproducibility for both qualitative and quantitative analysis. researchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) systems can also be used to achieve even faster separations and higher resolution. fishersci.com

Table 1: Illustrative HPLC-UV Conditions for the Analysis of Cyclohexyl 2,4-difluorophenyl ketone-DNPH Derivative

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector researchgate.net |

| Detection Wavelength | 365 nm researchgate.net |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (2,4-DNPH) fishersci.com |

| Elution Mode | Gradient Elution |

This table presents a typical set of parameters and does not represent a specific validated method for this exact compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique well-suited for the separation and analysis of compounds that are volatile and thermally stable. analyticaltoxicology.com Cyclohexyl 2,4-difluorophenyl ketone, due to its molecular structure, is expected to have sufficient volatility to be analyzed directly by GC without the need for derivatization. researchgate.net

In GC, the separation is achieved as the sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. analyticaltoxicology.com The elution order of compounds is primarily determined by their boiling points and their specific interactions with the stationary phase. libretexts.orglibretexts.org For aromatic ketones, a variety of capillary columns can be used, ranging from nonpolar to polar phases depending on the specific separation requirements. libretexts.orgnih.gov

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized. The vaporized sample is then swept onto a capillary column (e.g., one with a polysiloxane-based stationary phase) by a carrier gas such as helium or nitrogen. libretexts.orglibretexts.org An oven is used to control the column temperature, often with a programmed temperature ramp to ensure efficient separation of components. libretexts.org The Flame Ionization Detector (FID) is a common choice for detecting organic compounds like ketones due to its high sensitivity and wide linear range.

Table 2: General Gas Chromatography (GC) Parameters for Aromatic Ketone Analysis

| Parameter | Condition |

| Column Type | Fused Silica Capillary Column (e.g., WCOT) analyticaltoxicology.com |

| Stationary Phase | Polydimethyl siloxane or Cyanopropylphenylmethyl polysiloxane libretexts.org |

| Carrier Gas | Helium (He) or Nitrogen (N₂) libretexts.org |

| Injector Temperature | Sufficient to ensure complete volatilization (e.g., 250 °C) |

| Oven Program | Temperature ramp (e.g., 100 °C initial, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) |

This table provides a general framework for a GC method. Specific parameters would require optimization.

Thin Layer Chromatography (TLC) for Carbonyl Compounds

Thin Layer Chromatography is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. google.com It is particularly useful for monitoring the progress of chemical reactions and for the initial identification of carbonyl compounds like Cyclohexyl 2,4-difluorophenyl ketone. uni.edu

Similar to HPLC analysis, the visualization of ketones on a TLC plate is greatly enhanced by derivatization. google.com The most common method involves using 2,4-dinitrophenylhydrazine (2,4-DNPH), often referred to as Brady's reagent, which reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones. sjpas.comrsc.org When a TLC plate spotted with the ketone is developed and then treated with a 2,4-DNPH solution, the corresponding hydrazone appears as a distinct yellow, orange, or red spot, confirming the presence of a carbonyl group. thinkswap.com

The separation on a TLC plate, typically coated with silica gel as the stationary phase, depends on the polarity of the compound and the composition of the mobile phase (developing solvent). rit.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification by comparing it to a known standard run under the same conditions.

Table 3: Typical Thin Layer Chromatography (TLC) Procedure for Ketone Detection

| Parameter | Description |

| Stationary Phase | Silica Gel G coated on a glass or aluminum plate rit.edu |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Application | The sample is dissolved in a volatile solvent and spotted onto the plate. |

| Development | The plate is placed in a closed chamber containing the mobile phase. |

| Visualization | Spraying with a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic medium. rsc.org |

| Result | Formation of a yellow-to-red spot indicates the presence of a ketone. thinkswap.com |

This table outlines a standard qualitative procedure for the detection of carbonyl compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed matter. DFT calculations would be the foundational method to explore the properties of Cyclohexyl 2,4-difluorophenyl ketone.

Structural Optimization and Molecular Geometry

A structural optimization using DFT would determine the most stable three-dimensional conformation of Cyclohexyl 2,4-difluorophenyl ketone. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this specific compound, such a study would detail the precise geometry of the cyclohexyl ring (e.g., chair or boat conformation), the orientation of the 2,4-difluorophenyl group relative to the ketone, and the exact C=O bond length. However, specific optimized coordinates and geometric parameters for this molecule are not documented in the searched literature.

Vibrational Frequency Calculations

Following structural optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic stretching of the carbonyl (C=O) group or the C-F bonds. This analysis confirms that the optimized structure is a true energy minimum and provides theoretical spectroscopic data that could be compared with experimental results. For Cyclohexyl 2,4-difluorophenyl ketone, no such theoretical vibrational data has been published.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT is an excellent tool for elucidating these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. A detailed study would provide the energy values for these orbitals and map their electron density distributions, but this information is not available for Cyclohexyl 2,4-difluorophenyl ketone.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

NPA provides a method for calculating the distribution of electrons among the atoms in a molecule, resulting in atomic charges. NBO analysis offers a detailed picture of the bonding within the molecule, including lone pairs, bond orbitals, and the stabilizing effects of electron delocalization (hyperconjugation). These analyses would reveal the charge distribution and bonding interactions within Cyclohexyl 2,4-difluorophenyl ketone, but the specific charge values and interaction energies have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution of a molecule three-dimensionally. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). An MEP map for Cyclohexyl 2,4-difluorophenyl ketone would highlight the reactive sites of the molecule, particularly around the electronegative oxygen and fluorine atoms. However, no such map has been published.

Non-Linear Optical (NLO) Properties

Theoretical studies are instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules. For compounds like Cyclohexyl 2,4-difluorophenyl ketone, density functional theory (DFT) calculations are commonly used to determine key NLO parameters. The introduction of fluorine atoms on the phenyl ring can influence the molecule's electronic properties, which are crucial for its NLO response. researchgate.net

The key NLO properties investigated computationally include the electric dipole moment (μ), linear polarizability (α), and the first static hyperpolarizability (β). researchgate.net Organic molecules with significant NLO responses often feature strong donor and acceptor groups connected via a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov While the cyclohexyl group is not a traditional electron donor and the ketone is a moderate acceptor, the electronic asymmetry introduced by the difluorophenyl ring is the primary determinant of the NLO properties in this molecule. Calculations would typically be performed using a functional like B3LYP with a suitable basis set to predict these values. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | Measures the second-order, non-linear response to an electric field, indicating the NLO activity. |

Global Reactivity Parameters

Global reactivity parameters, derived from DFT calculations, are essential for understanding the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For ketones similar to Cyclohexyl 2,4-difluorophenyl ketone, such as 1-hydroxycyclohexyl phenyl ketone, these parameters have been successfully elucidated in both gas and aqueous media. researchgate.netchemrxiv.org

The key parameters include ionization potential (IP), electron affinity (EA), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These values help predict how the molecule will interact with other chemical species, indicating its propensity to donate or accept electrons. researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics Simulations (General Context for Derivatives)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials. nih.gov For derivatives of ketones, MD simulations provide insights into conformational dynamics, interactions with solvents, and binding with biological targets. nih.govsemanticscholar.org The simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a timescale from picoseconds to microseconds. uci.edu

In the context of ketone derivatives, MD simulations can be used to:

Explore the conformational landscape and the stability of different conformers in various environments. uci.edu

Simulate the interaction of the molecule with solvents, providing information on solvation free energies and the structure of the solvent shell. semanticscholar.org

Investigate the binding dynamics of the molecule to a protein active site, which is crucial in drug design and toxicology studies. nih.gov

Analyze the dynamic behavior of molecular aggregates or materials where these ketones are a component. mdpi.com

These simulations rely on force fields, such as OPLS or AMBER, to define the potential energy of the system as a function of its atomic coordinates. semanticscholar.org

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily using DFT, are crucial for elucidating the mechanisms of chemical reactions. chemrxiv.org For reactions involving cyclohexyl ketones, computational methods can map out the potential energy surface, identifying reactants, products, intermediates, and transition states. researchgate.net By calculating the activation energies, researchers can predict the most favorable reaction pathway.

For instance, in a reaction involving a nucleophilic attack on the carbonyl carbon of Cyclohexyl 2,4-difluorophenyl ketone, theoretical calculations could:

Model the geometry of the transition state.

Calculate the energy barrier for the reaction, thus predicting its rate.

Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Analyze the natural bond orbitals (NBO) to understand the charge redistribution and bond formation/breaking during the reaction. researchgate.net

Such studies provide a molecular-level understanding that complements experimental kinetic data. chemrxiv.org

Conformational Analysis (General Context for Ketones)

Theoretical calculations are used to determine the relative energies of these conformers. researchgate.net The energy difference between the axial and equatorial conformers is influenced by steric interactions, such as 1,3-diaxial strain. utdallas.edu For a bulky substituent, the equatorial position is generally favored to minimize these unfavorable steric clashes. utdallas.edu In cyclohexanone (B45756), the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane. researchgate.net Computational methods like DFT can accurately predict the equilibrium geometry and the energy difference (ΔG) between the conformers, providing insight into the conformational preferences of the molecule. researchgate.netacs.org

Spectroscopic Interpretation through Theoretical Calculations

Theoretical calculations are an indispensable tool for the interpretation of experimental spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By solving the Schrödinger equation for a given molecular structure, computational methods can predict spectroscopic properties.

IR Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch, C-H bend), aiding in the assignment of peaks in an experimental IR spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, which correspond to electronic transitions, often between the HOMO and LUMO.

NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts (δ). Theoretical prediction of ¹H and ¹³C NMR chemical shifts is highly valuable for confirming molecular structure and assigning experimental resonances.

A critical aspect of computational spectroscopy is the correlation between calculated and experimental data. By comparing the predicted spectra with those obtained experimentally, researchers can validate both the proposed molecular structure and the computational methodology.

Often, a scaling factor is applied to calculated vibrational frequencies to account for anharmonicity and other systematic errors in the theoretical model. A strong linear correlation between the scaled theoretical frequencies and the experimental IR peak positions confirms the accuracy of the structural assignment. Similarly, calculated NMR chemical shifts are often plotted against experimental values, with a high correlation coefficient (R²) indicating a reliable result. For UV-Vis spectra, the calculated λmax values from TD-DFT are compared with the absorption bands observed experimentally to understand the nature of the electronic transitions involved. This correlative approach provides a powerful synergy between theoretical and experimental techniques for definitive structural elucidation.

Computational Approaches in Drug Discovery and Chemical Design (General Context)

In a general context, computational chemistry and molecular modeling offer powerful tools for the design and discovery of new chemical entities with therapeutic potential. These approaches are instrumental in predicting how a molecule like Cyclohexyl 2,4-difluorophenyl ketone might behave at a molecular level. Key computational techniques that could be applied to study this compound include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) could be used to calculate the electronic structure, optimized geometry, and reactivity descriptors of Cyclohexyl 2,4-difluorophenyl ketone. Such calculations provide insights into the molecule's stability, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its chemical behavior.

Molecular Docking: This technique could be employed to predict the binding affinity and orientation of Cyclohexyl 2,4-difluorophenyl ketone within the active site of a biological target, such as an enzyme or receptor. This is a fundamental approach in structure-based drug design to identify potential drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of Cyclohexyl 2,4-difluorophenyl ketone and its potential interactions with biological macromolecules over time. This provides a more realistic view of the binding stability and conformational changes that might occur in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogous compounds with known biological activities were available, QSAR models could be developed to correlate the structural features of these molecules with their activities. This would help in designing new derivatives of Cyclohexyl 2,4-difluorophenyl ketone with potentially improved properties.

While these computational methodologies are well-established, their specific application to Cyclohexyl 2,4-difluorophenyl ketone has not been documented in the available scientific literature. Consequently, no specific data tables or detailed research findings can be presented for this compound.

Mechanistic Organic Chemistry Studies

Stereoselectivity and Enantioselectivity in Cyclohexyl Ketone Transformations

Transformations involving the carbonyl group of cyclohexyl ketones are fundamentally governed by the principles of stereoselectivity, dictating the spatial arrangement of newly formed bonds. Nucleophilic addition to the cyclohexanone (B45756) ring, a core component of the target molecule, typically proceeds via two main trajectories: axial and equatorial attack. The outcome of this addition is influenced by a combination of steric and electronic factors. Steric hindrance from the axial hydrogens at the C3 and C5 positions generally disfavors the axial approach for bulky nucleophiles, leading to the formation of an equatorial alcohol. Conversely, smaller nucleophiles may preferentially attack from the axial direction, a phenomenon explained by the Cieplak and Felkin-Anh models, which consider orbital interactions and torsional strain in the transition state. researchgate.net

Enantioselectivity in reactions of cyclic ketones can be achieved with high fidelity using chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective α-functionalization of ketones. Chiral primary or secondary amines, such as those derived from cinchona alkaloids or proline, react with the ketone to form a chiral enamine intermediate. nih.govyoutube.com This enamine then reacts with an electrophile, with the chiral scaffold of the catalyst directing the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer. For instance, in the α-fluorination of cyclic ketones, a primary amine-functionalized cinchona alkaloid can deliver the fluorine atom with high enantioselectivity. nih.gov

Table 1: Enantioselective α-Fluorination of Cyclic Ketones using Organocatalysis

| Entry | Cyclic Ketone Substrate | Catalyst | Electrophilic Fluorine Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | Cinchona Alkaloid Derivative | N-Fluorobenzenesulfonimide (NFSI) | 85 | 96 |

| 2 | 4-Phenylcyclohexanone | Cinchona Alkaloid Derivative | NFSI | 78 | 97 |

| 3 | N-Boc-piperidin-4-one | Cinchona Alkaloid Derivative | NFSI | 85 | 95 |

| 4 | Cycloheptanone | Cinchona Alkaloid Derivative | NFSI | 45 | 98 |

This table presents representative data for the organocatalytic α-fluorination of various cyclic ketones, demonstrating the high levels of enantioselectivity achievable. The data is illustrative of the principles applicable to cyclohexyl 2,4-difluorophenyl ketone. nih.gov

Regioselectivity in Fluorination and Other Derivatizations

The 2,4-difluorophenyl group in cyclohexyl 2,4-difluorophenyl ketone exerts strong control over the regioselectivity of further derivatizations, particularly electrophilic aromatic substitution. The fluorine atoms are ortho-, para-directing activators, while the carbonyl group is a meta-directing deactivator. The combined influence of these substituents directs incoming electrophiles to specific positions on the aromatic ring. The position ortho to the carbonyl group (C3) is deactivated, while the positions ortho and para to the fluorine atoms (C3, C5, and C6) are activated. The interplay of these effects typically directs substitution to the C5 position, which is ortho to one fluorine and para to the other, and is not sterically hindered by the cyclohexyl ketone moiety.

In derivatizations that involve the ketone functionality itself, such as palladium-catalyzed defluorinative functionalization, regioselectivity can be controlled by the choice of ligands. nih.gov For example, in reactions of gem-difluorocyclopropanes with ketones, bulky N-heterocyclic carbene (NHC) ligands on a palladium catalyst can direct functionalization exclusively to the α-position of the ketone. nih.gov Similarly, the regioselectivity of alkylation on related dihydroxyacetophenones can be precisely controlled, with the less sterically hindered and more acidic phenolic hydroxyl group reacting preferentially. researchgate.net These principles of steric and electronic control are directly applicable to predicting the outcomes of derivatizations of cyclohexyl 2,4-difluorophenyl ketone.

Intermediate Identification and Characterization in Reaction Pathways

The mechanistic pathways of reactions involving cyclohexyl 2,4-difluorophenyl ketone are characterized by the formation of various transient intermediates. The identification and characterization of these species are crucial for understanding the reaction mechanism.